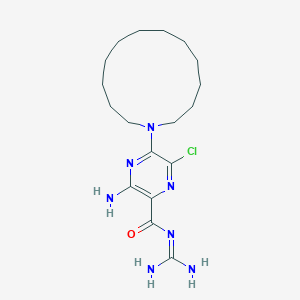

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spectinomicina clorhidrato hidrato es un antibiótico bacteriostático que pertenece a la clase de los aminociclitoles. Se deriva de la bacteria Streptomyces spectabilis y se utiliza principalmente para tratar infecciones causadas por bacterias gramnegativas, particularmente Neisseria gonorrhoeae, el agente causante de la gonorrea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Spectinomicina clorhidrato hidrato se sintetiza típicamente mediante la fermentación de Streptomyces spectabilis. El caldo de fermentación se procesa entonces para aislar la espectinomicina, que posteriormente se convierte en su forma de clorhidrato hidrato .

Métodos de producción industrial: En entornos industriales, la producción de espectinomicina clorhidrato hidrato implica una fermentación a gran escala seguida de procesos de purificación como la cromatografía de intercambio iónico y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Spectinomicina clorhidrato hidrato experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede conducir a la formación de productos de degradación.

Reducción: Esta reacción es menos común, pero puede ocurrir en condiciones específicas.

Sustitución: La espectinomicina puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones a menudo implican el uso de bases o ácidos fuertes para facilitar la reacción.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a varios productos de degradación, mientras que las reacciones de sustitución pueden dar lugar a derivados modificados de la espectinomicina .

Aplicaciones Científicas De Investigación

Spectinomicina clorhidrato hidrato tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Spectinomicina clorhidrato hidrato ejerce sus efectos uniéndose a la subunidad 30S del ribosoma bacteriano. Esta unión inhibe la síntesis de proteínas al impedir la translocación de la peptidil-tRNA, deteniendo así el crecimiento bacteriano . El principal objetivo molecular es la subunidad ribosómica 30S, y la vía implicada es la inhibición de la síntesis de proteínas .

Comparación Con Compuestos Similares

Compuestos similares:

Gentamicina: Otro antibiótico aminoglucósido que también se dirige al ribosoma bacteriano, pero tiene un espectro de actividad más amplio.

Kanamicina: Al igual que la espectinomicina, la kanamicina inhibe la síntesis de proteínas, pero se utiliza más comúnmente para diferentes tipos de infecciones bacterianas.

Tobramicina: Este compuesto se utiliza para tratar diversas infecciones bacterianas y también se dirige a la subunidad ribosómica 30S.

Singularidad: Spectinomicina clorhidrato hidrato es única en su uso específico para el tratamiento de la gonorrea, particularmente en pacientes alérgicos a otros antibióticos como la penicilina. Su naturaleza bacteriostática y su mecanismo de acción específico la convierten en una herramienta valiosa tanto en entornos clínicos como de investigación .

Propiedades

Número CAS |

115087-91-7 |

|---|---|

Fórmula molecular |

C18H30ClN7O |

Peso molecular |

395.9 g/mol |

Nombre IUPAC |

3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27) |

Clave InChI |

HDKCYEOARZXCLR-UHFFFAOYSA-N |

SMILES |

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

SMILES canónico |

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

Key on ui other cas no. |

115087-91-7 |

Sinónimos |

3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.